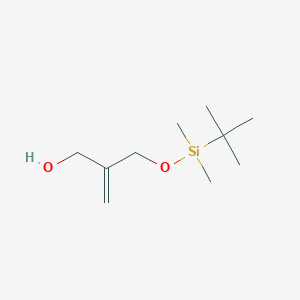
2-(((tert-Butyldiméthylsilyl)oxy)méthyl)prop-2-én-1-ol
Vue d'ensemble
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a reagent and intermediate. This compound is characterized by its ability to act as a protecting group for hydroxyl functionalities, making it valuable in various synthetic applications .
Applications De Recherche Scientifique
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating multi-step organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drug candidates and in the synthesis of complex molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
Target of Action
It is commonly used in organic synthesis as a reagent and intermediate .
Mode of Action
It is known to be used as a reagent in the synthesis of carbonyl compounds . It can also be used for the protection of functional groups such as ketones and aldehydes .
Biochemical Pathways
It plays a significant role in organic synthesis, particularly in the formation of carbonyl compounds and the protection of functional groups .
Result of Action
The result of the action of this compound is the successful synthesis of other organic compounds, including carbonyl compounds . It also aids in the protection of functional groups during organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, solvent, and the presence of other reagents . It is typically used in a controlled laboratory environment. Safety precautions should be taken while handling this compound, including avoiding inhalation or skin contact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol typically involves the following steps :
Formation of tert-Butyldimethylsilyl Chloride: tert-Butyl chloride is reacted with dimethylchlorosilane in the presence of a base such as triethylamine to form tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The tert-butyldimethylsilyl chloride is then reacted with an alcohol (e.g., propargyl alcohol) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Addition of Allyl Group: The protected alcohol is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride to form 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a tert-butyldimethylsilyl protecting group, used in similar synthetic applications.
tert-Butyldimethylsilyl propargyl ether: Used as a protecting group for propargyl alcohols.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol is unique due to its combination of an allyl group and a tert-butyldimethylsilyl protecting group. This dual functionality allows for selective reactions at either the allyl or silyl ether moiety, providing greater flexibility in synthetic applications .
Propriétés
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQRNHEDLXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458705 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116700-73-3 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
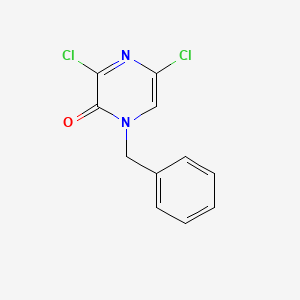
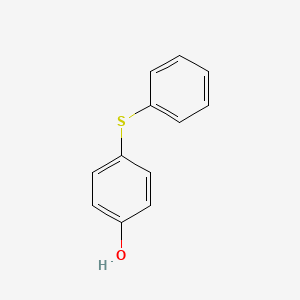
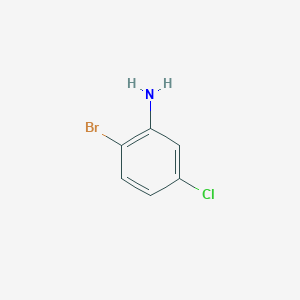
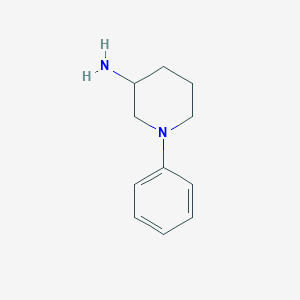
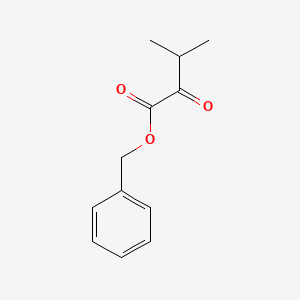

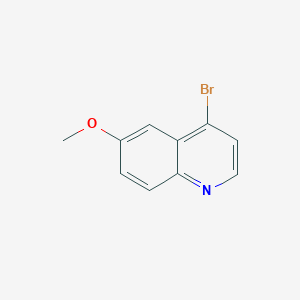
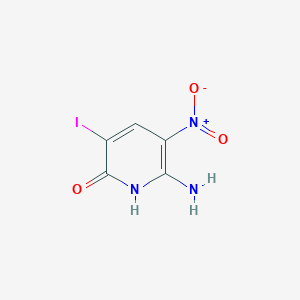
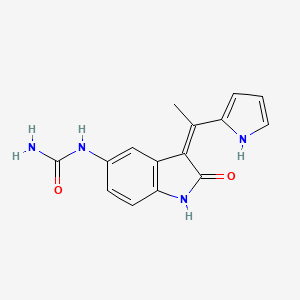

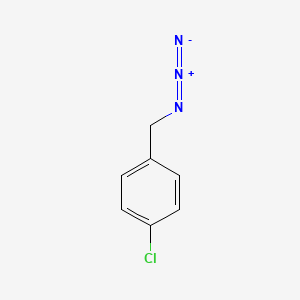

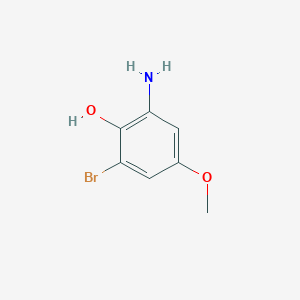
![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
